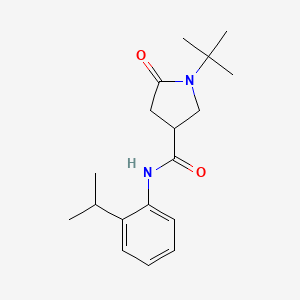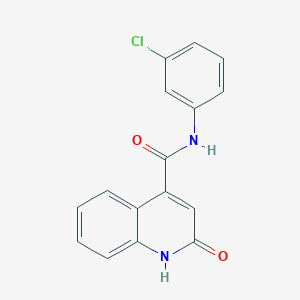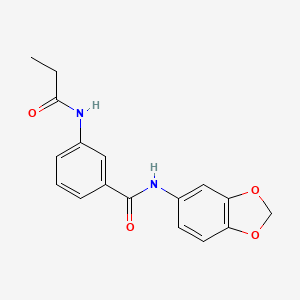
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound 1, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been shown to have promising effects in various biological systems.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In addition, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, this compound 1 has been shown to induce cell cycle arrest and apoptosis in tumor cells, which may contribute to its anti-tumor activity. Furthermore, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 in lab experiments is its relatively simple synthesis method. In addition, this compound 1 has been shown to have promising effects in various biological systems, which makes it a potentially useful tool for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one limitation of using this compound 1 is its relatively low yield, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for research on 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1. One potential direction is to investigate its potential use in combination therapy with other anti-inflammatory, anti-tumor, or neuroprotective agents. Another potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease or amyotrophic lateral sclerosis. Furthermore, future research could focus on optimizing the synthesis method of this compound 1 to increase its yield and availability for large-scale experiments.
Méthodes De Synthèse
The synthesis of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 was first reported by researchers in 2012. The method involves the reaction of 2-isopropylphenyl hydrazine and tert-butyl 3-oxoazetidine-1-carboxylate to form the intermediate compound, which is then further reacted with ethyl chloroformate to yield this compound 1. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 has been extensively studied for its potential use in various biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, this compound 1 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-tert-butyl-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)14-8-6-7-9-15(14)19-17(22)13-10-16(21)20(11-13)18(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWWFQUBQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)


![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)